Cas no 2172602-22-9 (5-ethyl-1-(2,2,2-trifluoroethyl)-1H-1,2,3-triazole-4-carbothioamide)
5-ethyl-1-(2,2,2-trifluoroethyl)-1H-1,2,3-triazole-4-carbothioamide Chemical and Physical Properties
Names and Identifiers
-
- 5-ethyl-1-(2,2,2-trifluoroethyl)-1H-1,2,3-triazole-4-carbothioamide
- 2172602-22-9
- EN300-1596522
-
- Inchi: 1S/C7H9F3N4S/c1-2-4-5(6(11)15)12-13-14(4)3-7(8,9)10/h2-3H2,1H3,(H2,11,15)
- InChI Key: MVVHQBNWHOHNEL-UHFFFAOYSA-N
- SMILES: S=C(C1=C(CC)N(CC(F)(F)F)N=N1)N
Computed Properties
- Exact Mass: 238.05000196g/mol
- Monoisotopic Mass: 238.05000196g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 15
- Rotatable Bond Count: 3
- Complexity: 245
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.4
- Topological Polar Surface Area: 88.8Ų
5-ethyl-1-(2,2,2-trifluoroethyl)-1H-1,2,3-triazole-4-carbothioamide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1596522-0.05g |
5-ethyl-1-(2,2,2-trifluoroethyl)-1H-1,2,3-triazole-4-carbothioamide |
2172602-22-9 | 0.05g |
$1247.0 | 2023-06-04 | ||
| Enamine | EN300-1596522-0.1g |
5-ethyl-1-(2,2,2-trifluoroethyl)-1H-1,2,3-triazole-4-carbothioamide |
2172602-22-9 | 0.1g |
$1307.0 | 2023-06-04 | ||
| Enamine | EN300-1596522-0.25g |
5-ethyl-1-(2,2,2-trifluoroethyl)-1H-1,2,3-triazole-4-carbothioamide |
2172602-22-9 | 0.25g |
$1366.0 | 2023-06-04 | ||
| Enamine | EN300-1596522-0.5g |
5-ethyl-1-(2,2,2-trifluoroethyl)-1H-1,2,3-triazole-4-carbothioamide |
2172602-22-9 | 0.5g |
$1426.0 | 2023-06-04 | ||
| Enamine | EN300-1596522-1.0g |
5-ethyl-1-(2,2,2-trifluoroethyl)-1H-1,2,3-triazole-4-carbothioamide |
2172602-22-9 | 1g |
$1485.0 | 2023-06-04 | ||
| Enamine | EN300-1596522-2.5g |
5-ethyl-1-(2,2,2-trifluoroethyl)-1H-1,2,3-triazole-4-carbothioamide |
2172602-22-9 | 2.5g |
$2912.0 | 2023-06-04 | ||
| Enamine | EN300-1596522-5.0g |
5-ethyl-1-(2,2,2-trifluoroethyl)-1H-1,2,3-triazole-4-carbothioamide |
2172602-22-9 | 5g |
$4309.0 | 2023-06-04 | ||
| Enamine | EN300-1596522-10.0g |
5-ethyl-1-(2,2,2-trifluoroethyl)-1H-1,2,3-triazole-4-carbothioamide |
2172602-22-9 | 10g |
$6390.0 | 2023-06-04 | ||
| Enamine | EN300-1596522-50mg |
5-ethyl-1-(2,2,2-trifluoroethyl)-1H-1,2,3-triazole-4-carbothioamide |
2172602-22-9 | 50mg |
$1247.0 | 2023-09-23 | ||
| Enamine | EN300-1596522-100mg |
5-ethyl-1-(2,2,2-trifluoroethyl)-1H-1,2,3-triazole-4-carbothioamide |
2172602-22-9 | 100mg |
$1307.0 | 2023-09-23 |
5-ethyl-1-(2,2,2-trifluoroethyl)-1H-1,2,3-triazole-4-carbothioamide Related Literature
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Chung-Sung Yang,Mong-Shian Shih,Fang-Yi Chang New J. Chem., 2006,30, 729-735
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Ivor Lončarić Phys. Chem. Chem. Phys., 2015,17, 9436-9445
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Helga Garcia,Rui Ferreira,Marija Petkovic,Jamie L. Ferguson,Maria C. Leitão,H. Q. Nimal Gunaratne,Luís Paulo N. Rebelo Green Chem., 2010,12, 367-369
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Qiao Song,Angela Bamesberger,Lingyun Yang,Haley Houtwed,Haishi Cao Analyst, 2014,139, 3588-3592
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A. B. F. da Silva,K. Capelle Phys. Chem. Chem. Phys., 2009,11, 4564-4569
Additional information on 5-ethyl-1-(2,2,2-trifluoroethyl)-1H-1,2,3-triazole-4-carbothioamide
Comprehensive Overview of 5-ethyl-1-(2,2,2-trifluoroethyl)-1H-1,2,3-triazole-4-carbothioamide (CAS No. 2172602-22-9)
The compound 5-ethyl-1-(2,2,2-trifluoroethyl)-1H-1,2,3-triazole-4-carbothioamide (CAS No. 2172602-22-9) has garnered significant attention in recent years due to its unique structural properties and potential applications in pharmaceutical and agrochemical research. This triazole-derived molecule features a carbothioamide functional group, which is known for its versatility in medicinal chemistry. Researchers are particularly interested in its role as a building block for heterocyclic compounds, a class of molecules widely used in drug discovery and material science.
One of the key reasons for the growing interest in 5-ethyl-1-(2,2,2-trifluoroethyl)-1H-1,2,3-triazole-4-carbothioamide is its potential as a bioactive scaffold. The presence of the trifluoroethyl group enhances its metabolic stability, making it a candidate for further exploration in small-molecule therapeutics. Recent studies have highlighted its relevance in targeting enzymes and receptors involved in inflammation and microbial resistance, aligning with current trends in precision medicine and antibiotic development.
From a synthetic chemistry perspective, the 1,2,3-triazole core of this compound is easily modifiable, allowing for the creation of diverse derivatives. This adaptability is crucial for high-throughput screening in drug discovery programs. Additionally, the carbothioamide moiety offers opportunities for hydrogen bonding and metal coordination, which are valuable in designing enzyme inhibitors or catalysts. Such features make it a subject of interest in computational chemistry and molecular docking studies.
The agrochemical industry has also taken note of 5-ethyl-1-(2,2,2-trifluoroethyl)-1H-1,2,3-triazole-4-carbothioamide, particularly due to its potential as a pesticide intermediate. With increasing global demand for sustainable crop protection solutions, researchers are investigating its efficacy against plant pathogens. Its triazole backbone is structurally similar to known fungicides, sparking hypotheses about its mode of action and environmental impact.
In the context of green chemistry, the synthesis of 5-ethyl-1-(2,2,2-trifluoroethyl)-1H-1,2,3-triazole-4-carbothioamide has been optimized to reduce waste and improve atom economy. This aligns with the broader shift toward eco-friendly synthesis methods, a topic frequently searched by academic and industrial chemists. Innovations in microwave-assisted reactions and flow chemistry have further streamlined its production, addressing scalability challenges.
Another trending discussion revolves around the patent landscape for triazole-based compounds. As of 2023, several patents have emerged covering derivatives of 5-ethyl-1-(2,2,2-trifluoroethyl)-1H-1,2,3-triazole-4-carbothioamide, particularly in the fields of antiviral agents and anticancer drugs. This has led to increased commercial interest, with pharmaceutical companies exploring its potential in combination therapies and targeted drug delivery systems.
For analytical chemists, the characterization of CAS No. 2172602-22-9 involves advanced techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography. These methods are critical for confirming its purity and structural integrity, especially given the rising demand for high-purity intermediates in research. The compound’s stability under various pH conditions is another area of investigation, often discussed in forums focused on chemical storage and handling protocols.
In summary, 5-ethyl-1-(2,2,2-trifluoroethyl)-1H-1,2,3-triazole-4-carbothioamide represents a multifaceted compound with applications spanning pharmaceuticals, agrochemicals, and materials science. Its structural features, combined with modern synthetic and analytical advancements, position it as a valuable entity in contemporary research. As the scientific community continues to explore its potential, this compound is likely to remain a focal point in discussions about drug design, green synthesis, and industrial applications.
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